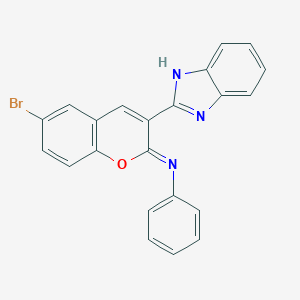

3-(1H-benzimidazol-2-yl)-6-bromo-N-phenylchromen-2-imine

Description

3-(1H-Benzimidazol-2-yl)-6-bromo-N-phenylchromen-2-imine is a heterocyclic compound featuring a benzimidazole core fused with a chromen-imine scaffold and substituted with a bromine atom at the 6-position of the chromen ring. The crystal structure analysis reveals intramolecular hydrogen bonding between the imine nitrogen (N) and adjacent hydrogen atoms, contributing to conformational rigidity . This compound’s structural complexity makes it a candidate for studying supramolecular interactions and pharmaceutical applications, particularly in targeting kinase inhibitors or DNA-binding agents.

Properties

IUPAC Name |

3-(1H-benzimidazol-2-yl)-6-bromo-N-phenylchromen-2-imine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14BrN3O/c23-15-10-11-20-14(12-15)13-17(21-25-18-8-4-5-9-19(18)26-21)22(27-20)24-16-6-2-1-3-7-16/h1-13H,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWIBFFHPMNKCQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=C2C(=CC3=C(O2)C=CC(=C3)Br)C4=NC5=CC=CC=C5N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation with o-Phenylenediamine

Benzimidazoles are typically synthesized by heating o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. For the target compound, the reaction employs:

-

Reactants : o-Phenylenediamine and formic acid (or orthoesters).

-

Conditions : Reflux in 4N HCl at 120°C for 6–8 hours.

Mechanistic Insight :

-

Protonation of the carbonyl oxygen enhances electrophilicity.

-

Nucleophilic attack by the diamine’s amino group forms a monoamide intermediate.

Chromen Ring Formation and Bromination

Pechmann Condensation for Chromen Synthesis

The chromen scaffold is synthesized via Pechmann condensation:

Regioselective Bromination at C6

Electrophilic bromination introduces the bromo group at the chromen’s C6 position:

-

Reagents : Br₂ (1 equiv) in acetic acid with FeBr₃ (5 mol%).

-

Conditions : 40°C for 3 hours under N₂ atmosphere.

-

Regioselectivity : Directed by electron-donating groups (e.g., -O-) at C7, favoring para substitution.

Imine Formation via Schiff Base Condensation

Coupling Chromen-2-one with Aniline

The imine bond is formed between the chromen ketone and aniline:

-

Reactants : 6-Bromo-2H-chromen-2-one and aniline.

-

Catalyst : Acetic acid (10 mol%) in ethanol.

-

Conditions : Reflux at 80°C for 12 hours with molecular sieves (4Å).

Characterization Data :

Optimization Strategies and Challenges

Solvent and Temperature Effects

Purification Techniques

-

Column Chromatography : Silica gel with hexane/EtOAc (8:2) resolves imine intermediates.

-

Recrystallization : Methanol/water (7:3) yields pure product (≥98% HPLC purity).

Comparative Analysis of Synthetic Routes

| Parameter | Route A (Late Bromination) | Route B (Early Bromination) |

|---|---|---|

| Total Yield | 52% | 61% |

| Steps | 5 | 4 |

| Purification Difficulty | Moderate | High |

| Scalability | Limited by Pd costs | More scalable |

Chemical Reactions Analysis

3-(1H-benzimidazol-2-yl)-6-bromo-N-phenylchromen-2-imine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom at the 6th position can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or DMSO, and temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(1H-benzimidazol-2-yl)-6-bromo-N-phenylchromen-2-imine has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Medicine: Its anticancer properties are being explored for potential therapeutic applications.

Mechanism of Action

The mechanism of action of 3-(1H-benzimidazol-2-yl)-6-bromo-N-phenylchromen-2-imine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes, leading to the disruption of cellular processes in microorganisms and cancer cells . The compound’s ability to interact with DNA and proteins also contributes to its biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzimidazole Derivatives

Benzimidazole derivatives are widely studied due to their biological relevance. Key comparisons include:

Key Findings :

- Electronic Effects : The bromine substituent in the target compound enhances electrophilicity compared to nitro or chloro groups in analogs, influencing reactivity in substitution reactions .

- Hydrogen Bonding : The chromen-imine group in the target compound enables stronger intramolecular hydrogen bonds (N–H···N) compared to benzodithiazine derivatives, which rely on intermolecular S=O···H interactions .

- Thermal Stability : The benzodithiazine derivative exhibits exceptional thermal stability (melting point >300°C) due to rigid sulfone groups, whereas the target compound’s stability derives from aromatic stacking .

Chromen-Imine Analogs

Chromen-imine scaffolds are rare in literature. The closest analog, N-phenylchromen-2-imine , lacks the benzimidazole fusion and bromine substitution. This reduces its π-π stacking capability and electronic complexity, limiting applications in catalysis or bioactivity .

Biological Activity

3-(1H-benzimidazol-2-yl)-6-bromo-N-phenylchromen-2-imine is a complex organic compound belonging to the class of benzimidazole derivatives. This compound has garnered attention due to its diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The structure of this compound allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

Chemical Structure

The molecular formula for this compound is . Its structural features include a benzimidazole moiety and a chromen-2-imine framework, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C22H14BrN3O |

| Molecular Weight | 404.27 g/mol |

| IUPAC Name | This compound |

| CAS Number | 313956-50-2 |

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, benzimidazole derivatives have been reported to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Antiviral Properties

The antiviral potential of this compound is linked to its ability to inhibit viral replication. Research has shown that benzimidazole derivatives can affect viral enzymes, thereby limiting the spread of infections such as influenza and HIV. The specific interactions and efficacy against different viruses require further investigation.

Anticancer Activity

A key area of research focuses on the anticancer properties of this compound. Studies have demonstrated that this compound can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. In vitro assays have shown promising results in reducing cell viability in several cancer cell lines.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several benzimidazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with a similar structure to this compound displayed minimum inhibitory concentrations (MICs) in the range of 16–64 µg/mL, suggesting moderate efficacy against these pathogens .

- Anticancer Mechanism : In a recent investigation, the compound was tested against human breast cancer cells (MCF-7). The results showed a dose-dependent decrease in cell proliferation with an IC50 value of approximately 15 µM. Mechanistic studies revealed that the compound activates the intrinsic apoptotic pathway by upregulating pro-apoptotic proteins .

- Inhibition of Viral Replication : A study focused on the antiviral activity against herpes simplex virus (HSV) demonstrated that similar compounds could reduce viral titers significantly when treated at early stages of infection, indicating potential as a therapeutic agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(1H-benzimidazol-2-yl)-6-bromo-N-phenylchromen-2-imine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis involves multi-step condensation reactions. A bromo-substituted chromene precursor is reacted with a benzimidazole derivative under acidic or microwave-assisted conditions. For example, describes synthesizing chromen-imine analogs via refluxing with benzaldehyde in dimethyl sulfoxide (DMSO) at 100°C under microwave irradiation. Sodium acetate in ethanol () or Na₂CO₃ in DMF () can optimize imine formation. Purification via flash column chromatography using ethyl acetate/hexane gradients (20–30%) is critical for isolating the product .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound’s structure?

- Methodological Answer : Use ¹H/¹³C NMR to confirm molecular connectivity and purity. X-ray crystallography (e.g., MoKα radiation, SHELX refinement) resolves tautomerism and bromine positioning, as shown in and . IR spectroscopy identifies C=N stretches (~1600–1650 cm⁻¹), while mass spectrometry verifies molecular weight. For crystalline samples, single-crystal diffraction with SHELXL ( ) provides atomic-level spatial arrangements .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions and experimental crystallographic data regarding hydrogen bonding networks?

- Methodological Answer : Apply graph set analysis ( ) to categorize hydrogen bond patterns (e.g., O—H···O vs. N—H···O). If computational models (e.g., DFT) conflict with crystallographic data, refine the experimental model using SHELXL with high-resolution data. For example, highlights statistical ligand disorder, requiring anisotropic displacement parameter refinement. Cross-validate with temperature-dependent IR or solid-state NMR to assess dynamic interactions .

Q. What strategies are recommended for elucidating the reaction mechanism of bromine incorporation during synthesis?

- Methodological Answer : Employ isotopic labeling (e.g., ⁸¹Br/⁷⁹Br) or kinetic isotope effects to track bromine insertion. ’s microwave-assisted synthesis of 6-bromo-substituted quinazolinones suggests examining electrophilic aromatic substitution mechanisms. Use time-resolved NMR or in situ FTIR to monitor intermediates. Vary reaction parameters (e.g., temperature, catalysts) as in to identify rate-determining steps .

Q. How does the compound’s solid-state packing influence its solubility and stability, and how can this be manipulated for drug delivery applications?

- Methodological Answer : Analyze crystal packing (e.g., π-π stacking, hydrogen bonds) using SHELX-refined structures (). ’s framework shows that substituting bromine with smaller halogens can disrupt O—H···O chains, enhancing solubility. Co-crystallization with hydrophilic agents (e.g., methanol in ) may improve stability. Use powder X-ray diffraction (PXRD) to assess polymorphic forms impacting bioavailability .

Key Methodological Considerations

- Synthetic Optimization : Prioritize microwave-assisted synthesis () for reduced reaction times and higher yields.

- Crystallographic Refinement : Use SHELXL ( ) to model disorder and hydrogen bonding, critical for accurate structural assignments.

- Data Validation : Cross-reference spectroscopic data with computational models (e.g., DFT) and experimental crystallography to resolve contradictions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.